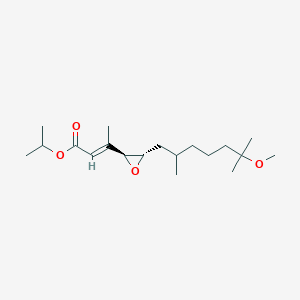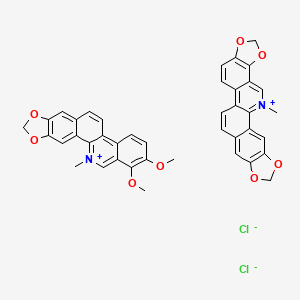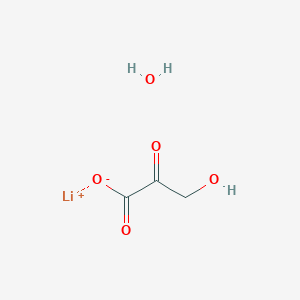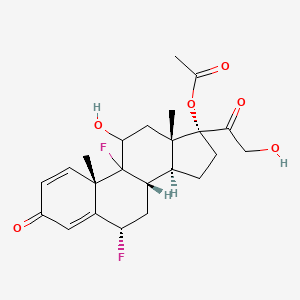
rel-trans-Methoprene Epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-trans-Methoprene Epoxide: is a metabolite of Methoprene, a juvenile hormone analog. It is widely used as an insect growth regulator due to its ability to mimic natural juvenile hormones in insects. This compound is known for its unique chemical structure and biological activity, making it valuable in various scientific research fields.
Mechanism of Action
Target of Action
It is a metabolite of methoprene , which is a juvenile hormone (JH) analog . Juvenile hormones play a crucial role in insect development and reproduction .
Mode of Action
Methoprene acts as a growth regulator in insects . It mimics the juvenile hormone, which when present, prevents the maturation of insect larvae into adults, thus acting as an insecticide .
Biochemical Pathways
Given its relation to methoprene, it can be inferred that it might interfere with the normal hormonal regulation in insects, disrupting their growth and development .
Pharmacokinetics
Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its absorption, distribution, metabolism, and excretion (ADME) processes .
Result of Action
As a metabolite of methoprene, it may contribute to the overall effect of disrupting normal insect development .
Preparation Methods
Synthetic Routes and Reaction Conditions: rel-trans-Methoprene Epoxide can be synthesized through the epoxidation of Methoprene. The most common method involves the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA) or peroxyacetic acid, to add an oxygen atom to the alkene group in Methoprene . The reaction is typically carried out under mild conditions, ensuring the preservation of the compound’s stereochemistry.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of peroxycarboxylic acids to ensure safety and efficiency. The use of stable crystalline forms of these acids, like MCPBA, is preferred due to their commercial availability and stability .
Chemical Reactions Analysis
Types of Reactions: rel-trans-Methoprene Epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by nucleophilic attack, leading to the formation of diols.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxide ring can be substituted by nucleophiles, resulting in the formation of different functionalized products.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids (e.g., MCPBA, peroxyacetic acid) under mild conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophiles such as water, alcohols, or amines under acidic or basic conditions.
Major Products:
Diols: Formed from the ring-opening of the epoxide by nucleophiles.
Alcohols: Resulting from the reduction of the epoxide ring.
Functionalized Products: Various substituted compounds depending on the nucleophile used.
Scientific Research Applications
rel-trans-Methoprene Epoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying epoxide chemistry.
Biology: Investigated for its role in insect development and growth regulation.
Medicine: Explored for potential therapeutic applications due to its unique biological activity.
Industry: Utilized in pest control and environmental studies for its insect growth regulatory properties.
Comparison with Similar Compounds
Methoprene: The parent compound of rel-trans-Methoprene Epoxide, also used as an insect growth regulator.
Hydroprene: Another juvenile hormone analog with similar applications in pest control.
Pyriproxyfen: A juvenile hormone analog with a different chemical structure but similar biological activity.
Uniqueness: this compound is unique due to its specific epoxide structure, which imparts distinct chemical reactivity and biological activity compared to other juvenile hormone analogs. Its ability to undergo various chemical reactions and its effectiveness as an insect growth regulator make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
propan-2-yl (E)-3-[(2S,3S)-3-(6-methoxy-2,6-dimethylheptyl)oxiran-2-yl]but-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O4/c1-13(2)22-17(20)12-15(4)18-16(23-18)11-14(3)9-8-10-19(5,6)21-7/h12-14,16,18H,8-11H2,1-7H3/b15-12+/t14?,16-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAXFRRFHMMZEL-KZCVOZDMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=C(C)C1C(O1)CC(C)CCCC(C)(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C(\C)/[C@H]1[C@@H](O1)CC(C)CCCC(C)(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401019414 |
Source


|
| Record name | Methoprene epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65277-96-5 |
Source


|
| Record name | Methoprene epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride](/img/structure/B1142047.png)
![5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine](/img/new.no-structure.jpg)

![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1-hydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1142056.png)



![Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B1142065.png)
![[2-cyano-2-[7-(dicyanomethylidene)-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]ethenylidene]azanide;tetramethylazanium](/img/structure/B1142066.png)
